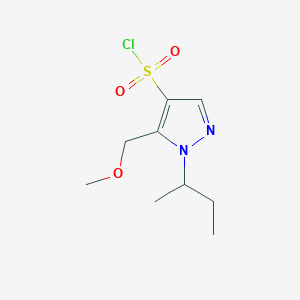
2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide, commonly known as DIB-TAM, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of sulfonamide-based inhibitors that are used in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. DIB-TAM has shown promising results in preclinical studies, making it a potential candidate for further investigation.
Mechanism of Action
DIB-TAM works by binding to the ATP-binding site of Hsp90, thereby inhibiting its activity. Hsp90 is involved in the folding and stabilization of various proteins, including those that are critical for cancer cell growth and survival. By inhibiting Hsp90, DIB-TAM can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
DIB-TAM has been shown to have minimal toxicity and high selectivity towards cancer cells. It can induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. DIB-TAM has also been shown to modulate the immune response, making it a potential treatment option for autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DIB-TAM in laboratory experiments is its high selectivity towards cancer cells. This allows for the targeting of cancer cells while minimizing damage to normal cells. However, one limitation of using DIB-TAM is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the investigation of DIB-TAM. One potential area of research is the development of DIB-TAM derivatives with improved solubility and bioavailability. Another area of research is the investigation of DIB-TAM in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential use of DIB-TAM in the treatment of autoimmune disorders.
Synthesis Methods
The synthesis of DIB-TAM involves the reaction of 4-(N,N-diisobutylsulfamoyl)benzoic acid with 2-bromo-4,5-dimethylthiophene-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure DIB-TAM.
Scientific Research Applications
DIB-TAM has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is crucial for the growth and survival of cancer cells. DIB-TAM has also been investigated for its anti-inflammatory and immunomodulatory properties, making it a potential treatment option for autoimmune disorders.
properties
IUPAC Name |
2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S2/c1-13(2)11-25(12-14(3)4)31(28,29)18-9-7-17(8-10-18)21(27)24-22-19(20(23)26)15(5)16(6)30-22/h7-10,13-14H,11-12H2,1-6H3,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLLWUMIISHVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2898815.png)


![1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2898818.png)

![N-[3-[[2-(3-bromophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2898822.png)




![Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2898831.png)
